(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Description
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a chiral aromatic amine characterized by a naphthyl group attached to an ethylamine backbone substituted with two methyl groups at the nitrogen atom. Its molecular formula is C₁₄H₁₇N, and it is structurally distinguished by its R-configuration at the chiral center. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary, ligand in metal-catalyzed reactions, and resolving agent for enantiomer separation . Its high enantiomeric purity (e.g., >99% in commercial grades) and steric bulk make it particularly effective in stereoselective transformations .
Properties
IUPAC Name |
(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXYILTIWBHEP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445894 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119392-95-9 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The mechanism involves three stages:
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Iminium Ion Formation : Formaldehyde reacts with (R)-(+)-1-(1-naphthyl)ethylamine to generate an aminal intermediate, which dehydrates to form an iminium ion.
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Hydride Transfer : Formic acid acts as a reducing agent, donating a hydride to the iminium carbon, resulting in N-methylation.
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Decarboxylation : Loss of CO₂ yields the tertiary amine product.
Optimization and Conditions
Limitations
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Requires enantiomerically pure (R)-(+)-1-(1-naphthyl)ethylamine as a precursor.
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Over-methylation is negligible due to the reaction’s self-limiting nature with tertiary amines.
Asymmetric Synthesis via Catalytic Reduction
An alternative route involves synthesizing the chiral precursor (R)-(+)-1-(1-naphthyl)ethylamine via asymmetric hydrogenation, followed by dimethylation.
Step 1: Asymmetric Reduction of 1-(1-Naphthyl)ethanone Oxime
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Catalyst : Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II).
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Conditions : 25°C, 24 hours under inert atmosphere.
Step 2: N,N-Dimethylation
The resulting (R)-(+)-1-(1-naphthyl)ethylamine undergoes Eschweiler-Clarke methylation as described in Section 1.
Advantages
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High enantioselectivity (>99% ee) ensures optical purity.
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Scalable for industrial production due to mild reaction conditions.
Comparative Analysis of Methods
Analytical Characterization
Physical Properties
Spectral Data
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SMILES : CC@HN(C)C.
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InChI : InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl ethylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Naphthyl ketones.
Reduction: Naphthyl ethylamines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Organic Synthesis
Chiral Catalysis
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine serves as a chiral catalyst in asymmetric synthesis, facilitating reactions that produce enantiomerically pure compounds. Its ability to form stable complexes with metal catalysts enhances the selectivity of reactions, making it valuable in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) with specific stereochemistry.
Case Study: Kinetic Resolution
In a study published in Organic Letters, this compound was used for the kinetic resolution of secondary alcohols. The compound demonstrated high selectivity for one enantiomer over the other, achieving yields exceeding 90% with enantiomeric excess greater than 95% .
Medicinal Chemistry
Neuropharmacology
Research indicates that this compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This property suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases like Parkinson's disease .
Case Study: MAO Inhibition
A study published in Journal of Medicinal Chemistry evaluated the compound's binding affinity to MAO-A and MAO-B isoforms. Results showed that this compound selectively inhibited MAO-B with an IC50 value of 150 nM, indicating its potential as a lead compound for drug development targeting neurological disorders .
Mechanism of Action
The mechanism of action of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine involves its interaction with molecular targets through its chiral center. In the synthesis of calcimimetic drugs, the compound acts as a chiral intermediate, facilitating the formation of the desired enantiomer. The molecular targets and pathways involved include the interaction with enzymes and receptors that recognize the chiral configuration of the compound .
Comparison with Similar Compounds
Enantiomeric Counterpart: (S)-(−)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
The S-enantiomer shares identical physical properties (e.g., molecular weight, boiling point) but exhibits opposite optical activity ([α]D²⁰ = −55° vs. +55° for the R-form in ethanol) . Key differences include:
- Catalytic Efficiency : The R-form achieves higher enantioselectivity in iridium-catalyzed cyclometallation reactions (90% yield) compared to the S-form, which may yield racemic mixtures in certain substrates .
- Applications : The R-form is preferred in the synthesis of pregabalin intermediates, while the S-form is less commonly used in pharmaceutical applications .
Primary Amine Analog: (R)-(+)-1-(1-Naphthyl)ethylamine
This compound lacks the N,N-dimethyl substitution, resulting in distinct properties:
The dimethylated derivative exhibits enhanced steric hindrance , improving its performance as a ligand in transition-metal catalysis. However, the primary amine is more reactive in forming salts for enantiomer resolution (e.g., in pregabalin synthesis) .
Phenyl Derivatives: Racemic Imino-iridacycles
Replacing the naphthyl group with phenyl yields racemic imino-iridacycles (e.g., compound 12 in ). Key contrasts include:
Histamine and Other Aromatic Amines
Histamine (2-(4-imidazolyl)ethylamine) differs fundamentally in structure and biological role:
Catalytic Performance
- Cyclometallation : this compound reacts with [IrCp*Cl₂]₂ to form iridacycles in 90% yield, outperforming phenyl analogs (42%) .
- Enantioselectivity: In pregabalin synthesis, the R-form resolves (R)-(−)-3-(carbamoylmethyl)-5-methylhexanoic acid with high enantiomeric excess (melting point: 158–162°C; [α]D²⁰ = +3.5 in methanol) .
Biological Activity
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, a chiral amine, is notable for its unique biological activities stemming from its stereochemistry and structural features. This compound has been studied for its interactions with biological receptors and its potential applications in various therapeutic areas.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₇N
- Molecular Weight : 199.29 g/mol
- CAS Number : 121045-73-6
- Enantiomeric Nature : Exists as (R)-(+)- and (S)-(−)- forms, each exhibiting distinct biological activities.
The presence of the naphthyl group enhances the compound's binding properties, making it a significant candidate for further pharmacological exploration.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to selectively interact with various biological receptors. Research indicates that this compound may serve as a ligand influencing neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as dopamine and serotonin.
Key Findings from Research Studies
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Receptor Interaction :
- The compound has been shown to bind selectively to certain receptors, influencing their activity and potentially leading to therapeutic effects in neuropharmacology.
- Studies have highlighted its role in enhancing the selectivity of reactions on metal catalysts, indicating a dual function as both a ligand and a chiral modifier in catalytic processes .
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Pharmacological Effects :
- Preliminary studies suggest that this compound may exhibit pharmacological effects similar to those of known antidepressants by inhibiting MAO activity.
- Its enantiomeric form may lead to varied affinities for target sites, resulting in different biological outcomes, which is critical for drug design .
Case Study 1: Interaction with Metal Catalysts
Research conducted on the adsorption and stability of chiral modifiers like this compound on platinum surfaces demonstrated enhanced hydrogenation activity. The compound was found to facilitate diastereomeric interactions that optimize catalytic reactions, showcasing its potential application in asymmetric synthesis .
Case Study 2: Neuropharmacological Applications
In vitro studies indicated that this compound could modulate neurotransmitter levels by inhibiting MAO, thereby increasing the availability of serotonin and dopamine in synaptic clefts. This mechanism suggests potential therapeutic applications in treating mood disorders .
Comparative Analysis of Enantiomers
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| This compound | 121045-73-6 | Selective receptor binding; potential MAO inhibitor |
| (S)-(−)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 121045-74-7 | Different binding properties; requires further investigation |
This table highlights the distinct characteristics of the enantiomers, emphasizing the importance of stereochemistry in their biological activities.
Q & A
Q. What enzymatic methods are used to synthesize (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine?
Methodological Answer: The compound is synthesized via ω-transaminase-catalyzed asymmetric reduction of 1-acetonaphthone. For example, ω-transaminase from Arthrobacter sp. has been engineered using random mutagenesis and semi-rational design to improve activity and stereoselectivity. Reaction conditions (e.g., pH 7.5–8.5, 30–37°C) and co-substrates like L-alanine or isopropylamine are critical for optimal conversion .
Q. How is enantiomeric excess (ee) determined for this compound?
Methodological Answer: Enantiomeric purity is typically analyzed using chiral HPLC with columns like Chiralpak AD-H or OD-H. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomers. For quantification, calibration curves with known ee standards are essential .
Q. What are the key handling and storage considerations for this amine?
Methodological Answer: The compound is air-sensitive and hygroscopic. Store under inert gas (N/Ar) at 0–10°C. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include wearing nitrile gloves and eye protection due to skin/eye irritation risks (H315, H319) .
Q. Which spectroscopic techniques are used for physicochemical characterization?
Methodological Answer:
- NMR : - and -NMR confirm structure (e.g., δ 1.45 ppm for CH, δ 7.4–8.1 ppm for naphthyl protons).
- Optical Rotation : Specific rotation [α] = +80.5° (neat) verifies chirality.
- GC-MS : Monitors purity (>99% GC) and identifies byproducts .
Advanced Research Questions
Q. How can protein engineering enhance ω-transaminase efficiency for this synthesis?
Methodological Answer: Combinatorial strategies like error-prone PCR (random mutagenesis) and site-saturation mutagenesis (e.g., targeting residues near the substrate-binding pocket) improve catalytic efficiency. For example, mutations at positions F88 and V153 in Arthrobacter ω-transaminase increased activity by 3.5-fold and thermal stability by 10°C .
Q. What causes spontaneous enantiomeric enrichment in aqueous solutions?
Methodological Answer: Spontaneous resolution occurs via diastereomeric salt formation. For instance, R-(+)-1-(1-naphthyl)ethylamine hydrochloride crystallizes preferentially from aqueous solutions, achieving >99% ee. Controlled evaporation and seeding strategies optimize crystal purity .
Q. How is this compound applied in asymmetric synthesis of pharmaceuticals?
Methodological Answer: It serves as a chiral resolving agent for ketones and carboxylic acids. For example, it couples with 3-(3-trifluoromethylphenyl)propionic acid to synthesize cinacalcet hydrochloride, a hyperparathyroidism drug. The reaction uses EDCI/HOBt for amide bond formation in DMF at 0–5°C .
Q. How to resolve contradictions in reported solubility data (e.g., water-insoluble vs. <10 mg/mL solubility)?
Methodological Answer: Contradictions arise from polymorphic forms or salt derivatives. Experimental validation under standardized conditions (e.g., 25°C, pH 7) is required. For instance, the free amine is water-insoluble, but its hydrochloride salt dissolves at ~50 mg/mL .
Q. What dynamic kinetic resolution (DKR) methods are used for racemic mixtures?
Methodological Answer: DKR combines subtilisin-catalyzed enantioselective hydrolysis with metal-catalyzed racemization. For example, (R,S)-1-(1-naphthyl)ethylamine reacts with 2,2,2-trifluoroethyl butyrate in 3-methyl-3-pentanol at 50°C, achieving >90% conversion and 98% ee for the R-enantiomer .
Q. What molecular interactions govern its adsorption on catalytic surfaces (e.g., Pt)?
Methodological Answer: DFT studies show the naphthyl group binds via π-π stacking on Pt(111) surfaces, while the amine group coordinates to metal sites. Steric effects from the methyl group dictate enantioselective hydrogenation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
